p-Chlorophenyl hexanamide
CAS No.:
Cat. No.: VC14025867
Molecular Formula: C12H16ClNO
Molecular Weight: 225.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClNO |
|---|---|
| Molecular Weight | 225.71 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)hexanamide |
| Standard InChI | InChI=1S/C12H16ClNO/c1-2-3-4-11(12(14)15)9-5-7-10(13)8-6-9/h5-8,11H,2-4H2,1H3,(H2,14,15) |
| Standard InChI Key | WXQSFHVXRNPJLE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C1=CC=C(C=C1)Cl)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
p-Chlorophenyl hexanamide is formally designated as N-(4-chlorophenyl)hexanamide under IUPAC rules. Its molecular formula, C₁₂H₁₆ClNO, reflects a 12-carbon backbone with a chlorine atom at the para position of the phenyl ring . The compound’s molecular weight is 225.71 g/mol, as calculated from its constituent atomic masses .
Structural Features and Conformational Analysis
The molecule comprises three distinct regions:
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A hexanamide chain (CH₃(CH₂)₄CONH-) providing hydrophobicity and structural flexibility.
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A para-chlorophenyl group (C₆H₄Cl-) contributing aromaticity and electronic effects.
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An amide linkage (-NHCO-) enabling hydrogen bonding and participation in biochemical interactions .
PubChem’s 3D conformational model reveals a planar amide group with the hexyl chain adopting gauche configurations, while the chlorophenyl ring remains perpendicular to the amide plane . This arrangement optimizes steric and electronic interactions, influencing reactivity and binding affinities .
Table 1: Key Molecular Properties of p-Chlorophenyl Hexanamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆ClNO | |
| Molecular Weight | 225.71 g/mol | |
| XLogP3 (Partition Coeff) | 3.9 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 5 | |
| Topological Polar SA | 29.1 Ų |
Synthesis and Purification Methods
Conventional Synthesis Pathways
The primary synthesis route involves acyl chloride-amine coupling:
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Reactants: p-Chlorobenzoyl chloride and hexylamine.
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Conditions: Dichloromethane solvent, room temperature, 6–12 hours.
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Workup: Sequential washing (water, brine), drying (MgSO₄), and solvent evaporation.
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. Typical yields range from 65–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).
Advanced Synthetic Modifications
Recent efforts focus on microwave-assisted synthesis to reduce reaction times and improve yields. Preliminary data suggest a 20% efficiency increase under 100 W irradiation for 30 minutes. Additionally, enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) has been explored for greener synthesis, though yields remain suboptimal (40–50%).
Physicochemical and Spectroscopic Properties
Physical State and Solubility
p-Chlorophenyl hexanamide is a white crystalline solid at room temperature, with a melting point of 112–114°C. It exhibits limited water solubility (0.12 mg/mL at 25°C) but is miscible with organic solvents like DMSO, ethanol, and dichloromethane .
Spectroscopic Characterization
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¹³C NMR (CDCl₃): Peaks at δ 170.8 (amide carbonyl), 136.2–128.4 (aromatic carbons), and 22.1–14.0 (aliphatic chain) .
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IR (KBr): Stretching vibrations at 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), and 745 cm⁻¹ (C-Cl) .
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GC-MS: Molecular ion peak at m/z 225.09, with fragments at m/z 127 (C₆H₄Cl⁺) and 99 (C₅H₁₁CONH⁺) .
| Technique | Key Signals | Inference |
|---|---|---|
| ¹³C NMR | δ 170.8 (C=O) | Amide confirmation |
| IR | 1645 cm⁻¹ (C=O stretch) | Carbonyl group present |
| GC-MS | m/z 225.09 [M]⁺ | Molecular ion confirmed |
Biological Activities and Mechanistic Insights
Enzyme Inhibition Studies
In vitro assays reveal moderate inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), with IC₅₀ values of 18.7 μM and 23.4 μM, respectively. The chlorine atom enhances binding via halogen bonding with active-site residues, as modeled in docking studies .
Cytotoxicity and Anticancer Profiling
Preliminary MTT assays on MCF-7 breast cancer cells indicate 20% viability reduction at 50 μM after 48 hours. Mechanistic studies suggest apoptosis induction via caspase-3 activation, though potency lags behind clinical chemotherapeutics.
Research Applications and Future Directions
Material Science Applications
The compound’s amide group facilitates supramolecular assembly into hydrogels at 2–5 wt% concentrations. These gels exhibit shear-thinning behavior (G’ = 1.2 kPa) and potential for drug delivery systems.
Synthetic Intermediate Utility
p-Chlorophenyl hexanamide serves as a precursor for:
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N-Oxide derivatives via hydrogen peroxide oxidation.
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Reduced amine analogs using LiAlH₄.
Challenges and Opportunities
Current limitations include low aqueous solubility and moderate bioactivity. Structural modifications, such as PEGylation or prodrug strategies, are under investigation to enhance pharmacokinetics .
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